KRAS G12C inhibitor 61
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 61 is a small molecule compound specifically designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation results in the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 61 involves multiple steps, starting with the preparation of key intermediates. Common reaction conditions involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures . The process also includes purification steps such as crystallization and chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 61 undergoes various chemical reactions, including:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein, effectively inhibiting its activity.
Substitution Reactions:
Common Reagents and Conditions
Major Products
The major product of these reactions is the this compound itself, characterized by its high binding affinity and specificity for the KRAS G12C mutant .
科学研究应用
KRAS G12C inhibitor 61 has a wide range of scientific research applications, including:
作用机制
KRAS G12C inhibitor 61 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting these pathways, the compound effectively suppresses tumor growth and progression .
相似化合物的比较
KRAS G12C inhibitor 61 is compared with other similar compounds, such as:
Sotorasib: Another KRAS G12C inhibitor that has shown efficacy in clinical trials but may face resistance mechanisms.
Adagrasib: Similar to sotorasib, it targets the KRAS G12C mutation but has different pharmacokinetic properties.
MRTX849: A KRAS G12C inhibitor with a distinct binding mode and efficacy profile.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the KRAS G12C mutant, making it a promising candidate for targeted cancer therapy . Its ability to form a covalent bond with the mutant protein distinguishes it from other non-covalent inhibitors .
List of Similar Compounds
- Sotorasib
- Adagrasib
- MRTX849
- JNJ-74699157
- GDC-6036
属性
分子式 |
C31H33ClFN7O2 |
---|---|
分子量 |
590.1 g/mol |
IUPAC 名称 |
7-(2-amino-6-fluorophenyl)-6-chloro-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C31H33ClFN7O2/c1-7-24(41)38-14-19(6)39(15-18(38)5)29-20-13-21(32)27(25-22(33)9-8-10-23(25)34)36-30(20)40(31(42)37-29)28-17(4)11-12-35-26(28)16(2)3/h7-13,16,18-19H,1,14-15,34H2,2-6H3/t18-,19+/m1/s1 |
InChI 键 |
HBHOIHAXRLHFTR-MOPGFXCFSA-N |
手性 SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |
规范 SMILES |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。